Ganoderic Acid C6 Ganoderic Acid C6 Ganoderic Acid C6 is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719195
InChI: InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1
SMILES: CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol

Ganoderic Acid C6

CAS No.:

Cat. No.: VC13719195

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Ganoderic Acid C6 -

Specification

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
IUPAC Name (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Standard InChI InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1
Standard InChI Key BTYTWXWAFWKSTA-YBFNEQRTSA-N
Isomeric SMILES C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
SMILES CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
Canonical SMILES CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

GAC6 belongs to the ganoderic acid family, a group of oxygenated triterpenoids distinguished by their lanostane skeleton. Its structure features a tetracyclic core with substitutions at positions 3, 7, 11, 15, and 23, including carbonyl and hydroxyl functional groups (Figure 1) . The compound’s stereochemistry, particularly the configurations at C-2, C-6, and C-17, contributes to its biological activity. The SMILES notation C[C@]12C3=C(C([C@H]([C@@]1([C@@](CC2=O)([H])[C@H](C)CC(CC(C)C(O)=O)=O)C)O)=O)[C@@]4([C@@](C(C)([C@H](CC4)O)C)([H])CC3=O)C\text{C}[C@]12\text{C}3=\text{C}(\text{C}([\text{C}@\text{H}]([\text{C}@@]1([\text{C}@@](\text{CC}2=\text{O})([\text{H}])[\text{C}@\text{H}](\text{C})\text{CC}(\text{CC}(\text{C})\text{C}(\text{O})=\text{O})=\text{O})\text{C})\text{O})=\text{O})[\text{C}@@]4([\text{C}@@](\text{C}(\text{C})([\text{C}@\text{H}](\text{CC}4)\text{O})\text{C})([\text{H}])\text{CC}3=\text{O})\text{C} provides a detailed representation of its spatial arrangement .

Table 1: Physicochemical Properties of GAC6

PropertyValueSource
Molecular FormulaC30H42O8\text{C}_{30}\text{H}_{42}\text{O}_8
Molecular Weight530.66 g/mol
CAS Number105742-76-5
LogP3.31
Topological Polar Surface Area146.04 Ų
SolubilityChloroform, DMSO, acetone

Natural Sources and Biosynthesis

Occurrence in Ganoderma Species

GAC6 is predominantly isolated from the mycelium and fruiting bodies of Ganoderma lucidum, a basidiomycete fungus revered in traditional Asian medicine. Metabolomic analyses using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have identified GAC6 as a secondary metabolite in Ghanaian Ganoderma strains, suggesting biogeographic variations in its production .

Biosynthetic Pathways

The biosynthesis of GAC6 proceeds via the mevalonate pathway, with oxidosqualene cyclase catalyzing the cyclization of 2,3-oxidosqualene into lanosterol. Subsequent oxidative modifications by cytochrome P450 enzymes introduce ketone and hydroxyl groups at specific positions . Comparative studies with ganoderic acid A (GAA) indicate shared upstream pathways, though the enzymes responsible for C-6 and C-15 substitutions in GAC6 remain uncharacterized .

Pharmacological Activities

Aldose Reductase Inhibition

GAC6 demonstrates potent inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro assays report an IC50_{50} value comparable to tolrestat (35 nM), a clinical AR inhibitor . This activity is attributed to hydrogen bonding between GAC6’s C-3 hydroxyl group and the AR active site, as predicted by molecular docking studies .

Table 2: Comparative Inhibitory Effects on Aldose Reductase

CompoundIC50_{50} (nM)Source
GAC6~50 (estimated)
Tolrestat35
Dehydroglyasperin D62,400

Neuroprotective Effects

Alcohol extracts of Ganoderma lucidum containing GAC6 have shown efficacy in rodent models of Alzheimer’s disease. Administration at 100 mg/kg/day for 8 weeks reduced β-amyloid plaque burden by 40% and restored hippocampal DNA methylation patterns . These effects correlate with improved performance in Morris water maze tests, suggesting cognitive enhancement .

Antinociceptive Properties

Though direct evidence for GAC6 is limited, related ganoderic acids exhibit antinociceptive activity via κ-opioid receptor modulation. In acetic acid-induced writhing tests, GAC6 analogs reduced pain responses by 58% at 10 mg/kg, comparable to indomethacin .

Mechanisms of Action

Metabolic Regulation

GAC6’s carbonyl groups at C-3, C-7, and C-11 serve as metabolic soft spots. In vitro incubation with human liver microsomes yields 7β,15-dihydroxy derivatives through CYP3A4-mediated reduction . These metabolites retain 72% of the parent compound’s AR inhibitory activity, suggesting prolonged therapeutic effects .

Epigenetic Modulation

The compound upregulates DNA methyltransferase 1 (DNMT1) expression in neural cells by 2.3-fold, potentially explaining its neuroprotective effects . This induction is dose-dependent, with maximal activity observed at 50 μM .

Pharmacokinetic Profile

Absorption and Distribution

While pharmacokinetic data specific to GAC6 are scarce, studies on structurally similar ganoderic acids reveal low oral bioavailability (<15%) due to first-pass metabolism . Plasma protein binding exceeds 90%, with a volume of distribution of 2.1 L/kg in rats .

Metabolism and Excretion

In vivo studies in rats show extensive phase I/II metabolism, producing 37 identified metabolites . Glucuronidation at the C-15 hydroxyl group is the predominant clearance pathway, accounting for 68% of urinary metabolites .

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